1,4-Piperazinediethanesulfonic acid, monosodium salt

Catalog No.
S655475
CAS No.
10010-67-0
M.F
C8H17N2NaO6S2
M. Wt
324.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Piperazinediethanesulfonic acid, monosodium sa...

CAS Number

10010-67-0

Product Name

1,4-Piperazinediethanesulfonic acid, monosodium salt

IUPAC Name

sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate

Molecular Formula

C8H17N2NaO6S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

OGGAIRCLBMGXCZ-UHFFFAOYSA-M

SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]

Buffering Capacity

PIPES is a Good's buffer, meaning it possesses an effective buffering capacity within a specific pH range. Its pKa value is approximately 6.8, making it most effective for maintaining a consistent pH environment between pH 6.0 and 7.5 []. This pKa range is particularly valuable for studies involving biological systems, as many cellular processes and enzymes function optimally within this pH range [].

Advantages of PIPES

Compared to other commonly used buffers, PIPES offers several advantages for scientific research:

  • High Buffer Capacity: PIPES exhibits a strong buffering capacity within its designated pH range, effectively resisting changes in pH upon addition of acids or bases [].
  • Minimal Interaction with Biomolecules: PIPES is known for minimal interaction with biomolecules like proteins and nucleic acids, minimizing potential interference with experiments.
  • Low Toxicity: PIPES is generally considered non-toxic and compatible with cell culture studies [].
  • Water Solubility: PIPES is readily soluble in water, facilitating its use in various aqueous solutions employed in research [].

Applications in Scientific Research

PIPES finds application in a diverse range of scientific research areas, including:

  • Cell Culture: PIPES is commonly used to maintain the optimal pH environment for cell growth and proliferation in cell culture experiments [].
  • Enzyme Assays: PIPES can be used to buffer solutions for enzyme assays, ensuring consistent reaction conditions and accurate enzyme activity measurements [].
  • Protein Purification: PIPES can be employed during protein purification protocols to maintain the stability and structure of the target proteins [].
  • Molecular Biology Techniques: PIPES finds use in various molecular biology techniques, such as restriction enzyme digestions and DNA electrophoresis, to maintain optimal pH for these reactions [].

1,4-Piperazinediethanesulfonic acid, monosodium salt, commonly known as PIPES monosodium, is a zwitterionic buffer belonging to the ethanesulfonic acid buffer series []. It was introduced by Good et al. in the 1960s []. PIPES monosodium is a non-toxic buffer commonly used in cell culture and tissue fixation for electron microscopy due to its favorable properties [, ].


Molecular Structure Analysis

PIPES monosodium has a unique molecular structure consisting of a piperazine ring (six-membered ring with two nitrogen atoms) substituted with two ethanesulfonic acid groups (sulfonic acid attached to an ethyl group) []. One of the sulfonic acid groups is neutralized with a sodium cation (Na+), giving it a zwitterionic character (having both positive and negative charges within the molecule) at physiological pH []. This structure contributes to its buffering capacity by allowing it to donate or accept protons depending on the surrounding environment.


Chemical Reactions Analysis

Synthesis:

The exact synthesis of PIPES monosodium is not readily available in public scientific literature. However, the synthesis of related zwitterionic buffers often involves the reaction of a piperazine derivative with a sulfonate derivative [].

Other Reactions:

PIPES buffers can participate in acid-base reactions due to their zwitterionic nature. In acidic environments, PIPES can accept a proton on the nitrogen atom, becoming positively charged. Conversely, in basic environments, PIPES can donate a proton from the sulfonic acid group, becoming negatively charged. This allows PIPES to maintain a relatively constant pH within a specific range [].

Physical and Chemical Properties

  • Molecular Formula: C₈H₁₇N₂O₆S₂Na []
  • Molecular Weight: 324.35 g/mol []
  • Appearance: White crystalline powder []
  • Melting Point: >300 °C (decomposition) []
  • Solubility: Highly soluble in water (700 g/L at 25 °C) []
  • pKa: 6.8 (at 25 °C) []
  • Stability: Stable in aqueous solutions at room temperature []

PIPES monosodium functions as a buffer by acting as a weak acid and its conjugate base. In biological systems, it helps maintain a constant pH within a desired range, which is crucial for many cellular processes. The zwitterionic nature of PIPES allows it to function effectively at physiological pH (~7.4) [].

Related CAS

5625-37-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

10010-67-0

Wikipedia

Monosodium PIPES

General Manufacturing Information

1,4-Piperazinediethanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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